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molecular formula C9H15NO B6506338 N-(but-3-yn-1-yl)pivalamide CAS No. 928830-23-3

N-(but-3-yn-1-yl)pivalamide

Cat. No. B6506338
M. Wt: 153.22 g/mol
InChI Key: VZBVXYZXSMZNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420631B2

Procedure details

Add triethylamine (3 mL) to a suspension of but-3-ynylamine hydrochloride (200 mg, 2.1 mmol) in DCM (10 mL) and stir for 10 min at room temperature under nitrogen. Add then neat pivaloyl chloride (284.9 μL, 2.31 mmol) and stir at room temperature overnight under nitrogen. Concentrate in vacuo, take up the residue in methanol and filter through a SCX-2 cartridge eluting with methanol to obtain the title compound (265 mg, 65%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
284.9 μL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[CH2:9]([NH2:13])[CH2:10][C:11]#[CH:12].[C:14](Cl)(=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16]>C(Cl)Cl>[CH2:9]([NH:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:10][C:11]#[CH:12] |f:1.2|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
Cl.C(CC#C)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
284.9 μL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 10 min at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
FILTRATION
Type
FILTRATION
Details
filter through a SCX-2 cartridge
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC#C)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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